1-(4-ethoxyphenyl)-4-propoxyphthalazine
Description
1-(4-Ethoxyphenyl)-4-propoxyphthalazine is a phthalazine derivative characterized by two alkoxy substituents: a 4-ethoxyphenyl group at position 1 and a propoxy group at position 2. Phthalazines are nitrogen-containing heterocycles with applications in medicinal chemistry and materials science due to their π-conjugated system and ability to engage in hydrogen bonding . The ethoxy (–OCH₂CH₃) and propoxy (–OCH₂CH₂CH₃) substituents influence the compound’s electronic properties, solubility, and intermolecular interactions, making it distinct from related derivatives.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-propoxyphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-13-23-19-17-8-6-5-7-16(17)18(20-21-19)14-9-11-15(12-10-14)22-4-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZTZZYOMVTJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-4-propoxyphthalazine typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with phthalic anhydride under acidic conditions to yield the phthalazine core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-4-propoxyphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propyl bromide in the presence of potassium carbonate.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-propoxyphthalazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-propoxyphthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Structural Analogues in the Phthalazine Family
1-Benzoyl-4-(4-Methylphenyl)phthalazine
- Substituents : Benzoyl (C₆H₅CO–) at position 1, 4-methylphenyl (–C₆H₄CH₃) at position 3.
- Key Properties: Higher lipophilicity due to the benzoyl group compared to alkoxy substituents. Reduced hydrogen-bonding capacity, as the benzoyl group lacks free hydroxyl or ether oxygen donors .
- Applications : Primarily studied in crystallography; its planar benzoyl group facilitates dense crystal packing .
1-[4-(Benzyloxy)phenoxy]-4-(4-Methylphenyl)phthalazine
- Substituents: 4-Benzyloxyphenoxy (–O–C₆H₄–OCH₂C₆H₅) at position 1, 4-methylphenyl at position 4.
- Key Properties: Increased steric bulk from the benzyloxy group, reducing solubility in polar solvents compared to the ethoxy/propoxy derivative.
- Applications : Investigated for supramolecular assembly due to its ability to form layered crystal structures .
Target Compound: 1-(4-Ethoxyphenyl)-4-Propoxyphthalazine
- Substituents : 4-Ethoxyphenyl (–C₆H₄–OCH₂CH₃) at position 1, propoxy (–OCH₂CH₂CH₃) at position 4.
- Key Properties: Solubility: Moderately soluble in ethanol and chloroform due to balanced lipophilic (propoxy) and polar (ethoxy) groups. Hydrogen Bonding: Ether oxygens can act as weak acceptors, enabling interactions with protic solvents or co-crystallizing agents . Thermal Stability: Alkoxy chains may lower melting points compared to aryl-substituted analogues (e.g., benzoyl derivatives) .
Functional Analogues with 4-Ethoxyphenyl Groups
Etofenprox (2-(4-Ethoxyphenyl)-2-Methylpropyl 3-Phenoxybenzyl Ether)
- Substituents: 4-Ethoxyphenyl and phenoxybenzyl groups.
- Key Properties :
- Applications : Broad-spectrum pyrethroid insecticide .
Etomethazene (Benzimidazole Derivative)
- Substituents : 4-Ethoxyphenylmethyl group attached to a benzimidazole core.
- Key Properties: Basic nitrogen in the benzimidazole ring enhances water solubility at acidic pH. Opioid-like activity, contrasting with the phthalazine’s non-pharmacological applications .
Data Table: Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
